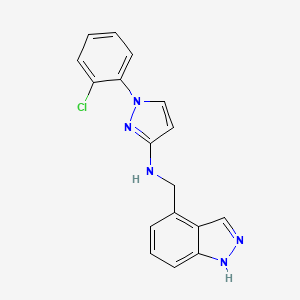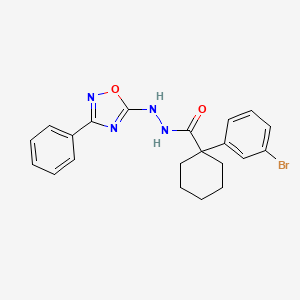
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In
Mecanismo De Acción
The mechanism of action of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied by researchers. This compound has been shown to act as an inhibitor of protein kinase. Specifically, it has been shown to inhibit the activity of protein kinase B (PKB/Akt) and protein kinase C (PKC).
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a variety of biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Vasodilatory effects: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have vasodilatory effects and improve blood flow.
3. Modulation of neuronal activity: This compound has been studied for its potential to modulate neuronal activity and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent inhibitor of protein kinase: This compound has been shown to be a potent inhibitor of protein kinase, which makes it useful for studying the role of protein kinase in various biological processes.
2. Wide range of applications: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience research, and cardiovascular research.
Some of the limitations of this compound include:
1. Potentially toxic: This compound has been shown to be potentially toxic, which can limit its use in certain experiments.
2. Limited solubility: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine. Some of these directions include:
1. Development of analogs: Researchers can develop analogs of this compound to improve its solubility and reduce its toxicity.
2. Further studies on its mechanism of action: Researchers can conduct further studies on the mechanism of action of this compound to better understand its effects on biological processes.
3. Clinical trials: Clinical trials can be conducted to study the potential therapeutic applications of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine involves a multi-step process that has been extensively studied by researchers. The first step involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 4-bromoacetophenone to form 1-(2-chlorophenyl)-3-(4-bromo-phenyl)-2-propen-1-one. The final step involves the reaction of this intermediate with 4-(1H-indazol-4-ylmethyl)pyrazole-3-amine to form 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been shown to have anti-cancer properties. This compound has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroscience Research: This compound has been shown to have potential applications in neuroscience research. It has been studied for its potential to modulate neuronal activity and improve cognitive function.
3. Cardiovascular Research: 1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine has been studied for its potential to improve cardiovascular function. This compound has been shown to have vasodilatory effects and improve blood flow.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-(1H-indazol-4-ylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5/c18-14-5-1-2-7-16(14)23-9-8-17(22-23)19-10-12-4-3-6-15-13(12)11-20-21-15/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVQNIWQSHWVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)NCC3=C4C=NNC4=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)

![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)
![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7431276.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)